molecular formula C20H19ClN4O B2457508 (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide CAS No. 885180-60-9

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide

Cat. No. B2457508
CAS RN: 885180-60-9
M. Wt: 366.85
InChI Key: AECVKPZASMWHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of ((2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It may also modulate the activity of other neurotransmitter systems such as glutamate and GABA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide have been extensively studied. It has been shown to reduce locomotor activity and induce catalepsy in animal models. It has also been shown to increase the levels of dopamine and serotonin in certain brain regions.

Advantages and Limitations for Lab Experiments

The advantages of using ((2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide in lab experiments include its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. It also exhibits a favorable pharmacokinetic profile with a long half-life and good oral bioavailability. However, its limitations include its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on ((2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide. One direction is to investigate its potential use in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to explore its potential use as a tool compound for studying the dopamine and serotonin systems in the brain. Additionally, further optimization of the synthesis method and structural modifications of the compound may lead to the development of more potent and selective analogs.

Synthesis Methods

The synthesis of ((2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide involves the reaction of 3-chlorophenylpiperazine with ethyl cyanoacetate in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with phenyl isocyanate to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

((2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of neurological disorders such as schizophrenia, bipolar disorder, and Alzheimer's disease.

properties

IUPAC Name

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O/c21-17-5-4-8-19(13-17)25-11-9-24(10-12-25)15-16(14-22)20(26)23-18-6-2-1-3-7-18/h1-8,13,15H,9-12H2,(H,23,26)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECVKPZASMWHAY-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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